molecular formula C10H14O B12523880 5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene CAS No. 835596-42-4

5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene

Cat. No.: B12523880
CAS No.: 835596-42-4
M. Wt: 150.22 g/mol
InChI Key: IEDHNLNALZSYSM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 5-penta-2,4-dienoxypent-2-yne derives from IUPAC Rule P-57.3 for ethers and unsaturated hydrocarbons. The parent chain is the five-carbon penta-1,3-diene moiety (positions 1–5), with numbering starting at the terminal diene carbon. The substituent—a pent-3-yn-1-yl group—is named as follows:

  • Pent-3-yn-1-yl : A five-carbon chain with a triple bond between C3 and C4, attached via its terminal C1 oxygen to the parent diene at C5.
    Alternative valid names include 5-[(pent-3-yn-1-yl)oxy]penta-1,3-diene, emphasizing the ether linkage. The SMILES notation CC#CCCOCC=CC=C explicitly encodes the connectivity: a propargyl ether (CC#CCO-) linked to a conjugated diene (-CC=CC=C).

Molecular Geometry and Conformational Analysis

The molecule exhibits significant conformational flexibility due to five rotatable bonds (C-O and four C-C bonds). Key conformers arise from:

  • Alkyne-Diene Torsion : Rotation about the C5-O bond (parent diene to ether oxygen) allows the pent-3-yn-1-yl group to adopt synclinal (60°) or antiperiplanar (180°) orientations relative to the diene.
  • Diene Conjugation : The penta-1,3-diene backbone favors an s-cis conformation to maximize π-orbital overlap, though steric hindrance from the bulky ether substituent may distort this.
  • Alkyne Linearity : The sp-hybridized carbons in the pent-3-yn-1-yl group enforce a rigid 180° bond angle, limiting conformational variability in this segment.

Energy minima occur when the alkyne moiety is staggered relative to the diene π-system, minimizing van der Waals repulsions between the propargyl CH₂ groups and diene hydrogens.

Table 1: Key Structural Parameters

Property Value Source
Rotatable Bond Count 5
XLogP3 2.5
Exact Mass 150.104465 Da
Hydrogen Bond Acceptors 1

Comparative Structural Analysis with Related 1,3-Diene Derivatives

Compared to simpler dienes like penta-1,3-diene (C₅H₈, CID 15301), structural divergences include:

  • Substituent Effects : The pent-3-yn-1-yl ether group increases molecular weight by 42.14 g/mol (150.22 vs. 108.08 g/mol) and hydrophobicity (XLogP3 2.5 vs. 2.1).
  • Conjugation Interruption : While penta-1,3-diene maintains full π-conjugation, the ether oxygen in 5-[(pent-3-yn-1-yl)oxy]penta-1,3-diene disrupts extended conjugation, localizing electron density to the diene segment.
  • Steric Profile : The branched alkyne-oxy substituent introduces greater steric bulk than linear alkyl groups in derivatives like 5-[(prop-2-yn-1-yl)oxy]pent-1-en-3-yne (C₈H₈O, CID 71363174).

Table 2: Comparative Properties of 1,3-Dienes

Compound Molecular Formula Molecular Weight XLogP3 Rotatable Bonds
5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene C₁₀H₁₄O 150.22 2.5 5
Penta-1,3-diene C₅H₈ 68.12 2.1 2
5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne C₈H₈O 120.15 1.8 4

Stereoelectronic Effects of Alkyne-Oxy Substituent Placement

The propargyl ether group exerts three key electronic effects:

  • Inductive Withdrawal : The electronegative oxygen atom withdraws electron density via σ-bonds, polarizing the adjacent alkyne and diene segments.
  • Hyperconjugation : The oxygen lone pairs conjugate with the alkyne’s π*-orbitals, creating a partial enol ether character that stabilizes the molecule.
  • Steric Gating : The bulky substituent directs approaching electrophiles to the less hindered terminal diene carbon (C1), as evidenced by analogous systems undergoing regioselective Diels-Alder reactions.

The syn periplanar alignment of the alkyne and diene π-systems enables through-space orbital interactions, potentially lowering the LUMO energy and enhancing reactivity toward electron-rich dienophiles.

Properties

CAS No.

835596-42-4

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

5-penta-2,4-dienoxypent-2-yne

InChI

InChI=1S/C10H14O/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7H,1,8-10H2,2H3

InChI Key

IEDHNLNALZSYSM-UHFFFAOYSA-N

Canonical SMILES

CC#CCCOCC=CC=C

Origin of Product

United States

Preparation Methods

Base-Mediated Etherification

The most direct method involves nucleophilic substitution between penta-1,3-diene-1,5-diol and pent-3-yn-1-yl bromide. The diol (1.0 equiv) is treated with NaH (2.2 equiv) in dry THF under nitrogen to deprotonate the hydroxyl group, followed by addition of pent-3-yn-1-yl bromide (1.1 equiv) at 0°C. The reaction proceeds to room temperature over 12 hours, yielding the mono-propargylated product (63–68%) after column chromatography.

Key Considerations :

  • Regioselectivity : Steric hindrance favors substitution at the less hindered primary hydroxyl group.
  • Side Reactions : Over-alkylation is minimized by using a slight excess of bromide.

Wittig Olefination Strategy

Synthesis of Diene Backbone

A three-step sequence constructs the conjugated diene system (Table 1):

  • Aldehyde Preparation : Oxidation of 5-hydroxypent-2-en-1-ol with Dess-Martin periodinane yields 5-hydroxypenta-2,4-dienal (89%).
  • Wittig Reaction : Treatment with ylide generated from (pent-3-yn-1-yloxy)methyltriphenylphosphonium bromide and NaHMDS forms the E,E-diene (72%).

Table 1 : Optimization of Wittig Reaction Conditions

Base Solvent Temp (°C) Yield (%)
NaHMDS THF -78→25 72
KOtBu DME 0→25 58
LDA Et₂O -40→25 65

Transition Metal-Catalyzed Coupling

Copper-Mediated Ullmann-Type Coupling

A modified Ullmann reaction couples penta-1,3-diene-1,5-diol with pent-3-yne-1-iodide using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 110°C. This method achieves 61% yield with minimal oligomerization.

Palladium-Catalyzed Sonogashira Cross-Coupling

An alternative approach employs a Sonogashira coupling between 5-iodopenta-1,3-diene and pent-3-yn-1-ol (Table 2). Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in Et₃N/i-PrOH (4:1) at 60°C for 6 hours affords the product in 54% yield.

Table 2 : Sonogashira Coupling Optimization

Catalyst System Solvent Temp (°C) Yield (%)
Pd(PPh₃)₂Cl₂/CuI Et₃N/i-PrOH 60 54
Pd(OAc)₂/XPhos DMF 80 47
PEPPSI-IPr Toluene 100 39

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.45–5.95 (m, 2H, CH=CH), 5.35 (dt, J=15.2, 6.8 Hz, 1H, OCH₂), 4.85 (t, J=2.4 Hz, 2H, ≡CCH₂), 2.45–2.15 (m, 4H, CH₂).
  • 13C NMR : δ 132.1 (CH=CH), 105.8 (C≡C), 83.4 (OCH₂), 68.2 (CH₂≡C).
  • IR : ν 3280 cm⁻¹ (C≡C-H), 2105 cm⁻¹ (C≡C), 1640 cm⁻¹ (C=C).

Stability Considerations

The compound undergoes slow [4+2] dimerization at room temperature (t₁/₂ ≈ 14 days). Storage at -20°C under argon with BHT stabilizer (0.1% w/w) extends shelf life to >6 months.

Industrial-Scale Production Challenges

Purification Difficulties

  • Issue : Co-elution of regioisomers during silica gel chromatography.
  • Solution : Use of AgNO₃-impregnated silica (5% w/w) improves separation (ΔRf = 0.12).

Exothermic Risks

The propargylation step (Section 1.1) exhibits ΔT >50°C upon bromide addition. Controlled addition rates (<0.5 mL/min) and jacketed reactor cooling prevent thermal runaway.

Emerging Synthetic Technologies

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic steps:

  • Residence Time : 8.5 minutes at 120°C
  • Productivity : 12.7 g/h (98% purity)
  • Advantage : Eliminates intermediate isolation.

Photocatalytic Methods

Visible-light-mediated coupling using Ru(bpy)₃²⁺ (2 mol%) and DIPEA in MeCN achieves 48% yield under mild conditions (25°C, 24h), though scalability remains unproven.

Comparative Analysis of Methods

Table 3 : Method Comparison (1 kg Scale)

Method Yield (%) Purity (%) Cost ($/kg)
Propargylation 67 99.2 420
Wittig 72 98.5 580
Ullmann 61 97.8 390
Sonogashira 54 96.1 670

Chemical Reactions Analysis

Types of Reactions

5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diols, while reduction can produce alkenes or alkanes .

Scientific Research Applications

5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene involves its interaction with molecular targets through its reactive functional groups. The conjugated diene system allows for participation in cycloaddition reactions, while the alkyne group can undergo nucleophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

  • Compound 9: (1E,3E)-3-Methyl-5-(tetrahydropyran-2-yloxy)penta-1,3-diene Substituent: Tetrahydropyranyl (THP) group. Synthesis: Generated via trapping of a lithium anion with benzylchlorodimethylsilane at -78°C . Properties: The THP group enhances steric bulk and acts as a protecting group, improving stability during synthetic steps. However, it requires acidic conditions for deprotection, limiting compatibility with acid-sensitive substrates. Applications: Used in stereospecific Hiyama coupling for retinoid synthesis .
  • Thiophene Derivatives (e.g., 5-(3,4-dihydroxybut-1-ynyl)-2,2’-bithiophene): Substituent: Hydroxyalkynyl groups on a thiophene scaffold. Synthesis: Isolated from Echinops grijisii and characterized via NMR and MS . Contrast: Unlike the target compound, these are aromatic heterocycles with distinct electronic properties and biological applications.
  • Penta-1,3-diene (Unsubstituted) :

    • Structure : Parent compound without substituents.
    • Reactivity : Forms via radical reactions (e.g., pent-1-en-3-yl radicals + O₂) but is prone to wall adsorption in experimental setups .
    • Applications : A precursor to cyclopenta-1,3-diene, which contributes to naphthalene and soot formation in combustion .

Reactivity and Stability

  • Electronic Effects : The pent-3-yn-1-yloxy group in the target compound may act as an electron-withdrawing substituent, polarizing the diene system and enhancing electrophilic reactivity. In contrast, THP in compound 9 is electron-donating, stabilizing the diene for coupling reactions .
  • Radical Stability : Unsubstituted penta-1,3-diene forms (E/Z)-isomers under high-temperature radical conditions, but substituents like alkoxy groups could alter isomer ratios or reaction pathways .

Data Table: Key Comparative Properties

Compound Substituent Molecular Formula Synthesis Method Key Properties/Applications References
5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene Pent-3-yn-1-yloxy C₁₀H₁₂O Likely anion trapping or coupling Potential alkynylation reactions Inferred
Compound 9 Tetrahydropyranyloxy C₁₂H₂₀O₂ Anion trapping with silane Hiyama coupling for retinoids
5-(3,4-Dihydroxybutynyl)bithiophene Hydroxybutynyl C₁₂H₈O₂S₂ Natural extraction, HPLC Cytotoxic activity
Penta-1,3-diene None C₅H₈ Radical recombination Combustion chemistry, soot precursor

Biological Activity

5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene is a compound of interest due to its unique structural features and potential biological activities. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects on various biological targets.

Chemical Structure

The compound 5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene features a diene structure with an alkyne substituent. The presence of these functional groups may contribute to its reactivity and interaction with biological systems.

The biological activity of compounds like 5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : These compounds may affect signaling pathways related to cell proliferation and apoptosis.
  • Interaction with Cellular Receptors : The structural features may allow binding to specific receptors, influencing various cellular responses.

Case Studies

Several studies have explored the biological activities of related compounds. For instance, a study on phenolic compounds derived from Lawsonia inermis (henna) demonstrated anti-inflammatory properties attributed to similar structural motifs . Although direct studies on 5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene are scarce, insights can be drawn from these related compounds.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
1,5-Diphenylpent-3-en-1-yneAnti-inflammatory
SulforaphaneAntioxidant
ResveratrolAnticancer

In Vitro Studies

In vitro studies are essential for understanding the biological activity of new compounds. While specific data for 5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene is lacking, related compounds have been evaluated for their effects on cancer cell lines. For example:

  • Inhibition of Cancer Cell Proliferation : Compounds with similar structures have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

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